N-Boc-1,6-hexanediamine hydrochloride

Catalog No.
S674850
CAS No.
65915-94-8
M.F
C11H25ClN2O2
M. Wt
252.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1,6-hexanediamine hydrochloride

CAS Number

65915-94-8

Product Name

N-Boc-1,6-hexanediamine hydrochloride

IUPAC Name

tert-butyl N-(6-aminohexyl)carbamate;hydrochloride

Molecular Formula

C11H25ClN2O2

Molecular Weight

252.78 g/mol

InChI

InChI=1S/C11H24N2O2.ClH/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12;/h4-9,12H2,1-3H3,(H,13,14);1H

InChI Key

JSBWQIZQJOQPFN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCCCN.Cl

Synonyms

65915-94-8;N-Boc-1,6-hexanediaminehydrochloride;tert-Butyl(6-aminohexyl)carbamatehydrochloride;N-Boc-1,6-diamino-hexanehydrochloride;tert-ButylN-(6-aminohexyl)carbamatehydrochloride;N-1-Boc-1,6-diaminohexane.HCl;SBB003133;N-(6-aminohexyl)(tert-butoxy)carboxamide,chloride;ACMC-1B5CM;AC1MI53W;SCHEMBL587915;tert-Butyl(6-aminohexyl)carbamatemonohydrochloride;437018_ALDRICH;CTK3J1252;JSBWQIZQJOQPFN-UHFFFAOYSA-N;MolPort-003-926-773;EINECS265-976-4;N-BOC-1,6-HEXANEDIAMINEHCL;AKOS015894460;N-Boc1,6-diaminohexanehydrochloride;RTR-022365;tert-Butyl(6-aminohexyl)carbamateHCl;TRA-0183731;AK112158;TR-022365

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCN.Cl

N-Boc-1,6-hexanediamine hydrochloride is a chemical compound with the molecular formula C11H24N2O2HClC_{11}H_{24}N_{2}O_{2}\cdot HCl and a molecular weight of approximately 252.79 g/mol. It is a derivative of 1,6-hexanediamine, where a tert-butoxycarbonyl (Boc) group is attached to the amino group. This compound appears as a light cream solid and has a melting point ranging from 155 °C to 165 °C . It is soluble in dichloromethane and ethyl acetate, making it useful in various chemical applications .

  • Acute toxicity: No data readily available on the specific compound. However, amines can be irritating to the skin, eyes, and respiratory system.
  • Flammability: Not flammable [].

Synthesis of Functional Materials:

  • Biodegradable polymers for drug delivery: N-Boc-1,6-hexanediamine hydrochloride has been employed to synthesize biodegradable poly(disulfide amine)s for gene delivery []. These polymers degrade over time, releasing the encapsulated genes in a controlled manner.
  • Multifunctional dendrimers for theranostics: The spacer functionality of N-Boc-1,6-hexanediamine hydrochloride enables the creation of multifunctional dendrimers, molecules with a branched structure. These dendrimers can be used for theranostics, combining therapeutic and diagnostic capabilities [].
  • Targeted cancer drugs: N-Boc-1,6-hexanediamine hydrochloride is a building block for polyamide platinum complexes designed to target specific DNA sequences in cancer cells []. This approach holds promise for the development of more effective cancer treatments.

Other Applications:

  • Self-assembled monolayers: N-Boc-1,6-hexanediamine hydrochloride can be used to prepare self-assembled monolayers (SAMs) on surfaces. These SAMs resist protein adsorption, making them useful for applications like biosensors and anti-fouling coatings [].
  • Electrochemical immunosensors: The spacer arm introduced by N-Boc-1,6-hexanediamine hydrochloride is beneficial in designing electrochemical immunosensors. These sensors can detect specific biomolecules with high sensitivity [].

N-Boc-1,6-hexanediamine hydrochloride is primarily used in organic synthesis. One notable reaction involves its use as a reagent to prepare 1,3-bis[6-(Boc-amino)hexyl]urea by reacting with carbonyl dichloride in the presence of triethylamine . Additionally, it can serve as a building block for the introduction of a C6-spacer in various chemical constructs . Its reactivity stems from the presence of both amine and carbamate functional groups, allowing it to participate in diverse coupling reactions.

The synthesis of N-Boc-1,6-hexanediamine hydrochloride typically involves the protection of the amine group in 1,6-hexanediamine using tert-butoxycarbonyl chloride. The reaction can be performed under basic conditions to facilitate the formation of the Boc-protected amine. The hydrochloride salt form can be obtained by neutralizing the free base with hydrochloric acid .

General Synthesis Steps:

  • Protection of Amine: React 1,6-hexanediamine with tert-butoxycarbonyl chloride in an organic solvent.
  • Formation of Hydrochloride Salt: Treat the resulting N-Boc-1,6-hexanediamine with hydrochloric acid to obtain the hydrochloride form.

N-Boc-1,6-hexanediamine hydrochloride finds utility in several fields:

  • Organic Synthesis: As a building block for synthesizing more complex molecules.
  • Polymer Chemistry: Used in the synthesis of poly(L-glutamic acid) gadolinium chelates for biomedical applications .
  • Bioconjugation: Acts as a spacer or linker in conjugating biomolecules due to its unique structure.

While detailed interaction studies specifically involving N-Boc-1,6-hexanediamine hydrochloride are scarce, its structural characteristics suggest potential interactions with various biomolecules. Compounds with similar structures often participate in hydrogen bonding and ionic interactions due to their amine functionalities. These properties make them suitable candidates for further exploration in drug delivery systems or as components in biomaterials.

Several compounds share structural similarities with N-Boc-1,6-hexanediamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
1,6-HexanediamineC6H16N2C_{6}H_{16}N_{2}Unprotected amine; more reactive than Boc-protected form.
N-Boc-2-aminoethylamineC7H16N2O2C_{7}H_{16}N_{2}O_{2}Contains an ethylene spacer; used in peptide synthesis.
N-Boc-3-amino-propanolC7H17N2O2C_{7}H_{17}N_{2}O_{2}Shorter carbon chain; different reactivity profile.

Uniqueness

N-Boc-1,6-hexanediamine hydrochloride's uniqueness lies in its extended carbon chain (six carbons), which provides distinct spatial properties compared to shorter chain analogs. This characteristic enhances its utility as a spacer in various synthetic applications while maintaining stability due to the Boc protection.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

65915-94-8

Dates

Modify: 2023-08-15

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